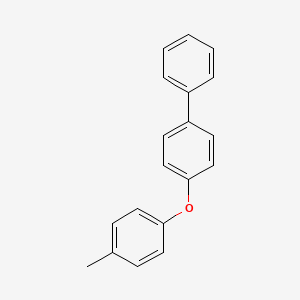
Octyl (S)-2-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (S)-2-methylvalerate: is an ester compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its pleasant aroma and is often used in the fragrance and flavor industries. The compound is synthesized through esterification, involving the reaction of an alcohol with a carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl (S)-2-methylvalerate is typically synthesized through the esterification of octanol and (S)-2-methylvaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also explored for its environmental benefits and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes under mild conditions.
Major Products:
Hydrolysis: Octanol and (S)-2-methylvaleric acid.
Reduction: Octanol and (S)-2-methylvaleric alcohol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl (S)-2-methylvalerate is used as a model compound in studying esterification and transesterification reactions. Its behavior under various conditions provides insights into reaction mechanisms and kinetics .
Biology and Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable liposomes makes it a candidate for encapsulating hydrophobic drugs .
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in perfumes, cosmetics, and food flavorings .
Wirkmechanismus
The mechanism of action of Octyl (S)-2-methylvalerate in biological systems involves its incorporation into lipid membranes. It can alter membrane fluidity and permeability, affecting the release and absorption of encapsulated drugs. The ester bond is susceptible to hydrolysis by esterases, releasing the active components .
Vergleich Mit ähnlichen Verbindungen
Octyl acetate: Known for its fruity aroma, used in flavorings and fragrances.
Octyl butyrate: Another ester with a pleasant smell, used in similar applications.
Octyl formate: Used in the perfume industry for its rose-like fragrance.
Uniqueness: Octyl (S)-2-methylvalerate stands out due to its specific stereochemistry, which can influence its interaction with biological systems and its overall stability. Its unique combination of octanol and (S)-2-methylvaleric acid provides distinct properties compared to other esters .
Eigenschaften
CAS-Nummer |
51183-44-9 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
octyl 2-methylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-12-16-14(15)13(3)11-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
BPECYXCTWJIGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)











